L-Methioninamide hydrochloride

Vue d'ensemble

Description

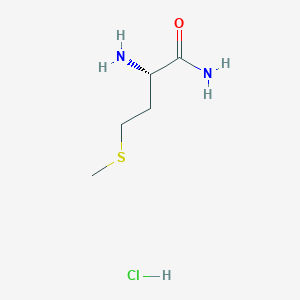

Le L-Méthioninamide (chlorhydrate) est un analogue de la méthionine et un inhibiteur puissant de la méthionyl-ARNt synthétase . Ce composé a une formule moléculaire de C5H13ClN2OS et un poids moléculaire de 184,69 g/mol . Il est principalement utilisé dans la recherche scientifique en raison de sa capacité à inhiber la méthionyl-ARNt synthétase, qui joue un rôle crucial dans la synthèse des protéines .

Méthodes De Préparation

La synthèse du L-Méthioninamide (chlorhydrate) implique généralement la réaction de la méthionine avec l'ammoniac et le chlorure d'hydrogène. Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et des contrôles de température spécifiques pour assurer l'obtention du produit souhaité . Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies synthétiques similaires avec des conditions réactionnelles optimisées pour maximiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Hydrolysis to Methionine

L-Methioninamide hydrochloride undergoes acid-catalyzed hydrolysis to yield L-methionine, critical for its metabolic applications:

- Conditions : Hydrolysis with dilute HCl or H₂SO₄ (1–3 M) at 85–95°C for 2–6 hours .

- Mechanism : Nucleophilic attack by water on the amide carbonyl, facilitated by protonation under acidic conditions.

| Substrate | Acid Used | Temp (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|

| L-Methioninamide·HCl | HCl | 90 | 4 | >85 |

Stability and Side Reactions

- Oxidative Degradation : Exposure to oxidizing agents (e.g., H₂O₂) converts methionine residues to methionine sulfoxide, altering aggregation behavior (e.g., amorphous vs. fibrillar aggregates) .

- Thermal Stability : Decomposition occurs above 150°C, releasing HCl and forming cyclic byproducts .

Role in Amide Coupling Reactions

This compound participates in carbodiimide-mediated couplings (e.g., EDCI/HOBt), forming peptide bonds:

- Kinetics : Rate-determining step involves O-acylisourea intermediate formation .

- Yield Optimization : HOBt suppresses racemization and improves amide yields (>80% vs. 14% without HOBt) .

| Coupling Agent | HOBt (eq) | Amide Yield (%) | Diamide Byproduct (%) |

|---|---|---|---|

| EDCI | 1.0 | >80 | <5 |

| EDCI | 0 | 14 | 35 |

Biochemical Interactions

- Enzymatic Inhibition : Gallic acid and dihydromyricetin inhibit H₂S-producing enzymes (e.g., Fn1419) by binding near the PLP-active site, altering methionine metabolism .

- Transmethylation : Acts as a methyl donor in S-adenosylmethionine (SAM)-dependent pathways, though direct involvement in transmethylation is limited .

Applications De Recherche Scientifique

Biochemical and Nutritional Role

L-Methioninamide hydrochloride plays a critical role in the synthesis of proteins and is vital for various metabolic processes. As an essential amino acid, it contributes to:

- Protein Synthesis : It serves as a building block for proteins, which are crucial for cellular structure and function.

- Methylation Reactions : L-methionine is a precursor to S-adenosyl-L-methionine (SAM), a universal methyl donor involved in numerous methylation reactions that regulate gene expression and protein function.

Antimicrobial Activity

Recent studies have highlighted the potential of this compound in enhancing the efficacy of antibiotics. For instance, research demonstrated that the addition of L-methionine could restore the bactericidal activity of macrolides and other antibiotics against multidrug-resistant Streptococcus suis both in vitro and in vivo. This suggests a promising role in combating antibiotic resistance by modulating bacterial metabolism and enhancing drug efficacy .

Nutritional Supplementation in Aquaculture

This compound has been investigated for its role in aquaculture as a dietary supplement. A study on juvenile Pacific white shrimp indicated that supplementation with L-methionine improved growth performance, protein metabolism, and immune response. Specifically, it enhanced lysozyme activity and total antioxidant capacity, demonstrating its potential benefits in aquaculture nutrition .

Nanoparticle Formulations

Recent advancements have led to the development of L-methionine-loaded chitosan nanoparticles (M-NPs) for controlled release applications. These nanoparticles have been characterized for their size and morphology using techniques such as transmission electron microscopy and Fourier transform infrared spectroscopy. The controlled release profile observed in vitro suggests potential applications for sustained delivery of amino acids in both veterinary and human medicine .

Clinical Insights

Clinical studies have explored the use of L-methionine in various medical fields, including hepatology and toxicology. Its role as a detoxifying agent has been noted, particularly in conditions involving oxidative stress. For example, supplementation has been linked to improved glutathione levels, which play a protective role against liver toxicity .

Mécanisme D'action

L-Methioninamide (hydrochloride) exerts its effects by inhibiting methionyl-tRNA synthetase, an enzyme responsible for attaching methionine to its corresponding tRNA during protein synthesis . This inhibition disrupts the translation process, leading to reduced protein synthesis. The molecular targets include the active site of methionyl-tRNA synthetase, where the compound binds and prevents the enzyme from functioning properly .

Comparaison Avec Des Composés Similaires

Le L-Méthioninamide (chlorhydrate) est unique par rapport aux autres analogues de la méthionine en raison de son action inhibitrice spécifique sur la méthionyl-ARNt synthétase . Des composés similaires comprennent :

Méthionine sulfoxyde : Une forme oxydée de la méthionine avec des propriétés biologiques différentes.

Méthionine sulfone : Un autre dérivé oxydé avec des caractéristiques chimiques et biologiques distinctes.

N-formyl-L-méthioninamide : Un composé apparenté utilisé dans les études sur le rôle de la méthionine dans les protéines.

Chacun de ces composés possède des propriétés et des applications uniques, mais le L-Méthioninamide (chlorhydrate) se distingue par son action inhibitrice spécifique sur la méthionyl-ARNt synthétase .

Activité Biologique

L-Methioninamide hydrochloride is a derivative of the amino acid methionine, which plays a vital role in various biological processes. This compound is particularly significant due to its involvement in protein synthesis, methylation reactions, and as a precursor for other biologically active compounds. This article explores the biological activity of this compound, focusing on its biochemical roles, therapeutic potential, and relevant research findings.

1. Biochemical Roles

1.1 Protein Synthesis and Methylation

This compound serves as a source of methionine, which is essential for the initiation of protein synthesis. Methionine is the first amino acid incorporated into nascent proteins and is critical for various cellular functions. It also acts as a methyl donor in S-adenosylmethionine (SAM) synthesis, influencing numerous methylation reactions that modify DNA, RNA, and proteins, thereby regulating gene expression and cellular metabolism .

1.2 Antioxidant Properties

Methionine and its derivatives exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

2. Therapeutic Potential

2.1 Neuroprotection

Research indicates that methionine derivatives may have neuroprotective effects. For instance, studies have shown that L-methionine can mitigate neurotoxicity induced by glutamate in neuronal cell lines, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

2.2 Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This effect could be beneficial in conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Research Findings

3.1 Case Studies

Several studies have investigated the effects of L-methionine derivatives on biological systems:

- Study on Oxidative Stress: A study utilized hydrogen/deuterium exchange mass spectrometry to assess how methionine oxidation affects the biological functions of antibodies. It was found that oxidation led to structural changes that could impair antibody function, highlighting the importance of maintaining methionine integrity in therapeutic proteins .

- Neuroprotective Mechanisms: Another study demonstrated that L-methionine could protect against glutamate-induced cytotoxicity in neuronal cultures, suggesting its application in neuroprotection strategies .

4. Data Tables

The following table summarizes key findings related to the biological activities of this compound:

5.

This compound exhibits significant biological activity through its roles in protein synthesis, antioxidant defense, and potential therapeutic applications in neuroprotection and inflammation reduction. Ongoing research continues to unveil its mechanisms of action and therapeutic potential across various health conditions.

6. Future Directions

Further studies are warranted to explore the full spectrum of biological activities associated with this compound, particularly in clinical settings. Investigating its efficacy in larger clinical trials could provide insights into its therapeutic applications and safety profile.

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2OS.ClH/c1-9-3-2-4(6)5(7)8;/h4H,2-3,6H2,1H3,(H2,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCBMJHINDTXGV-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594863 | |

| Record name | L-Methioninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16120-92-6 | |

| Record name | L-Methioninamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2-amino-4-(methylsulfanyl)butanamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.